N-(3,4-dimethoxybenzyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

Description

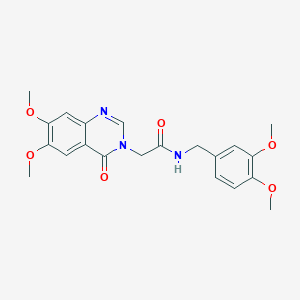

N-(3,4-dimethoxybenzyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic quinazolinone derivative characterized by a 4-oxoquinazolin-3(4H)-yl core substituted with methoxy groups at positions 6 and 6. This compound shares structural similarities with other quinazolinone-based molecules known for their biological activities, including enzyme inhibition and antioxidant properties .

Properties

Molecular Formula |

C21H23N3O6 |

|---|---|

Molecular Weight |

413.4 g/mol |

IUPAC Name |

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C21H23N3O6/c1-27-16-6-5-13(7-17(16)28-2)10-22-20(25)11-24-12-23-15-9-19(30-4)18(29-3)8-14(15)21(24)26/h5-9,12H,10-11H2,1-4H3,(H,22,25) |

InChI Key |

BWDISKIXUMRGFX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC)OC |

Origin of Product |

United States |

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of increasing interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of:

- Dimethoxybenzyl group : Enhances lipophilicity and biological activity.

- Quinazolinone core : Known for its diverse pharmacological properties.

The molecular formula is , with a molecular weight of approximately 342.39 g/mol.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, quinazoline derivatives have been reported to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including:

- Induction of apoptosis

- Inhibition of cell cycle progression

- Modulation of signaling pathways (e.g., PI3K/Akt and MAPK pathways)

A study focusing on related quinazoline derivatives demonstrated an IC50 value in the micromolar range against breast cancer cells, indicating potent activity .

2. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Research indicates that similar quinazoline derivatives possess activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

3. Enzyme Inhibition

This compound may inhibit key enzymes involved in metabolic processes:

- α-glucosidase Inhibition : This property can help manage postprandial hyperglycemia by delaying carbohydrate absorption in the intestines.

A related study reported that similar compounds effectively inhibited α-glucosidase with IC50 values lower than standard drugs like acarbose .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a quinazoline derivative closely related to our compound. The results showed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of PI3K/Akt pathway |

These findings suggest that modifications in the structure can enhance biological activity against cancer cells.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy was assessed against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

- Quinazolinone Derivatives: The target compound’s 4-oxoquinazolin-3(4H)-yl core is analogous to derivatives such as 2-(6-bromo-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide (). However, the latter features a sulfanyl bridge and thiazolidinone moiety, which may alter solubility and target selectivity .

- Indolin-2-one and Pyrrolidone Derivatives: Compounds like N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide () replace the quinazolinone core with indolin-2-one or pyrrolidone rings, reducing aromaticity but enhancing conformational flexibility for receptor binding .

Substituent Analysis

- Side Chain Variations : The acetamide linker in the target compound contrasts with sulfonamide or thioether linkages in analogs like N-(substituted)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]-quinazolin-2-yl)thio]acetamide (), which may influence metabolic stability and binding kinetics .

Functional and Pharmacological Comparisons

Acetylcholinesterase (AChE) Inhibition

- The quinoline-based analog 2-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-4-(4-methoxyphenyl)quinoline () exhibits potent AChE inhibition (IC₅₀ = 0.01 µM), suggesting that the methoxy-substituted quinazolinone core in the target compound may similarly target AChE through π-π stacking or hydrogen bonding interactions .

Antioxidant Activity

- Coumarin-acetamide hybrids, such as N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (), demonstrate superior antioxidant activity compared to ascorbic acid. The target compound’s methoxy groups could enhance radical scavenging, though experimental validation is required .

Comparative Data Table

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step condensation reactions. For example, the quinazolinone core is formed via cyclization of substituted anthranilic acid derivatives, followed by coupling with 3,4-dimethoxybenzylamine under reflux conditions. Optimization includes adjusting molar ratios (e.g., 1:6.4 for aldehyde coupling), reaction times (18–43 hours), and purification via recrystallization or column chromatography. Yield improvements are achieved by controlling temperature and solvent polarity .

Q. Which spectroscopic techniques are critical for structural confirmation?

- 1H/13C NMR : Methoxy groups appear as singlets at δ ~3.8–4.0 ppm, while quinazolinone carbonyl signals resonate at δ ~160–170 ppm.

- EI-MS : Molecular ion peaks (e.g., [M+] at m/z 455.19) validate molecular weight.

- Elemental analysis : Confirms C, H, N, and S content within ±0.5% of theoretical values. Cross-validation using 2D NMR (COSY, HSQC) resolves overlapping signals .

Q. What purification methods ensure high compound purity for pharmacological studies?

Recrystallization from acetic acid or ethanol/water mixtures is standard. For polar impurities, silica gel column chromatography with gradients of ethyl acetate/hexane (10–50%) is effective. Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How do substituents on the quinazolinone ring influence biological activity, and what methodologies establish structure-activity relationships (SAR)?

- Substituent effects : Electron-donating groups (e.g., methoxy) enhance solubility and target binding. For example, 6,7-dimethoxy groups on quinazolinone improve AChE inhibition (IC50 ~0.01 µM in similar derivatives).

- Methodologies :

- In vitro assays : AChE inhibition (Ellman’s method), cytotoxicity (MTT assay).

- Computational docking : AutoDock/Vina predicts binding modes with catalytic anionic sites (CAS) of AChE.

- Statistical analysis : Hansch/QSAR models correlate logP and IC50 values .

Q. How can researchers resolve contradictions between experimental data and theoretical predictions?

- NMR/MS discrepancies : Verify sample purity, reassess solvent effects, or use alternative ionization methods (e.g., ESI-MS instead of EI-MS).

- Biological activity mismatches : Re-evaluate assay conditions (e.g., pH, temperature) or test metabolite stability. Cross-validate with orthogonal techniques like SPR or ITC for binding affinity .

Q. What strategies reconcile conflicting biological activity data across studies?

- Meta-analysis : Compare IC50 values under standardized conditions (e.g., substrate concentration, enzyme source).

- Selectivity profiling : Test against off-target kinases or proteases to rule out nonspecific effects.

- Dose-response curves : Ensure linearity in the tested concentration range (e.g., 1 nM–10 µM) .

Q. How can computational tools predict binding modes with targets like AChE?

- Molecular dynamics (MD) simulations : GROMACS/NAMD assess stability of ligand-receptor complexes over 100-ns trajectories.

- Free energy calculations : MM-PBSA/GBSA quantify binding energy contributions (e.g., hydrophobic interactions from dimethoxy groups).

- Pharmacophore modeling : Identify critical H-bond acceptors (e.g., quinazolinone carbonyl) using Schrödinger Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.